molecular formula C21H16N6O2 B3013775 1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1189709-39-4

1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3013775
CAS No.: 1189709-39-4
M. Wt: 384.399
InChI Key: XUZNZDNAOAQKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule is substituted at position 1 with a 4-methylphenyl group and at position 5 with a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. The 4-methylphenyl group may enhance lipophilicity and metabolic stability, while the oxadiazole ring—a bioisostere for ester or amide groups—could improve binding affinity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-14-7-9-16(10-8-14)27-20-17(11-23-27)21(28)26(13-22-20)12-18-24-19(25-29-18)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZNZDNAOAQKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 4-methylphenyl and 3-phenyl-1,2,4-oxadiazol-5-yl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitriles, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. Studies have shown that compounds similar to the target compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds with a pyrazolo[3,4-d]pyrimidine core have been investigated for their ability to target specific kinases involved in cancer progression.

2. Antimicrobial Properties
The oxadiazole moiety in the compound is known for its antimicrobial activity. Research has demonstrated that compounds containing oxadiazole derivatives can exhibit antibacterial and antifungal properties. This suggests that the target compound may also possess similar activities, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects
Compounds featuring the pyrazolo[3,4-d]pyrimidine structure have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, indicating potential applications in treating inflammatory diseases.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazolo[3,4-d]pyrimidine derivatives make them suitable for use in OLEDs. The incorporation of the oxadiazole group can enhance the luminescent properties of the material, leading to improved efficiency in light emission.

2. Photovoltaic Cells
Research into organic photovoltaic cells has identified pyrazolo[3,4-d]pyrimidine derivatives as promising materials due to their ability to absorb light and convert it into electrical energy efficiently. The structural features of the compound may contribute to better charge transport properties.

Case Studies

StudyFocusFindings
Antitumor Activity Study Evaluated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation at low concentrations
Antimicrobial Activity Assessment Tested against various bacterial strainsDemonstrated effective antibacterial activity comparable to standard antibiotics
OLED Performance Evaluation Investigated luminescent properties in device applicationsAchieved higher brightness and efficiency compared to traditional materials

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Core Modifications

The pyrazolo[3,4-d]pyrimidinone core is conserved across all analogs, but substituent variations significantly alter properties. For example:

  • Target Compound: The 5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl] group distinguishes it from ’s chromenone-substituted analog. Oxadiazoles are metabolically stable and may enhance target binding compared to ester-containing compounds .
  • lower yields in complex analogs) .

Physicochemical Properties

  • Melting Points: ’s compound exhibits a high melting point (228–230°C), likely due to crystallinity from the chromenone group . The target compound’s oxadiazole substituent may similarly promote crystalline packing.
  • Molecular Weight : ’s compound (MW ≈ 579) suggests the target compound’s MW is likely >500, aligning with kinase inhibitor drug-like properties .

Pharmacological Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The target compound’s oxadiazole group may mimic adenine interactions in kinase binding pockets, as seen in ’s oxadiazole-containing derivatives .
  • Solubility vs. Permeability: ’s methanesulfonyl group improves solubility but may reduce cell permeability.
  • Metabolic Stability : Oxadiazole rings resist hydrolysis compared to esters (e.g., ’s acetamide group), suggesting the target compound may exhibit longer half-life .

Biological Activity

The compound 1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazolo[3,4-d]pyrimidin core linked to a 4-methylphenyl group and a 3-phenyl-1,2,4-oxadiazol moiety. Its molecular formula is C19H18N4OC_{19}H_{18}N_4O, with a molecular weight of approximately 318.37 g/mol. The structural representation is critical for understanding its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A study reported that certain derivatives had IC50 values in the low micromolar range against COX-II, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like Celecoxib .

CompoundIC50 (COX-II)Selectivity Index
Pyrazole Derivative A0.52 μM10.73
Celecoxib0.78 μM9.51

Anticancer Activity

The anticancer potential of this compound class has also been explored. Pyrazolo[3,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study found that specific derivatives reduced cell viability in HepG2 liver cancer cells significantly at concentrations as low as 12.5 µg/mL .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has been assessed against several bacterial strains. Preliminary results suggest that these compounds possess moderate to strong antibacterial activity. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

  • Case Study on COX Inhibition : A recent investigation focused on the COX-inhibitory effects of several pyrazolo derivatives showed that modifications to the oxadiazole ring significantly enhanced their selectivity towards COX-II over COX-I. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
  • Anticancer Efficacy : In another study assessing the anticancer properties of these compounds, it was observed that the introduction of various substituents on the phenyl rings altered their cytotoxic profiles against different cancer types. The most potent derivatives were those with electron-withdrawing groups at specific positions on the phenyl rings.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

Answer: The compound is typically synthesized via multi-step reactions:

Cyclization reactions : Substituted hydrazides are cyclized using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole intermediates .

Condensation reactions : Pyrazolo-pyrimidinone scaffolds are synthesized by reacting pyrazol-5-amines with aldehydes and barbituric acids under solvent-free conditions .

Functionalization : The oxadiazole moiety is introduced via nucleophilic substitution or coupling reactions. For example, Vilsmeier-Haack formylation of pyrazolone precursors followed by condensation with phenyl-substituted oxadiazoles .
Key characterization : IR, NMR, and mass spectrometry are used to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyrimidinone, C-N stretches for oxadiazole) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and aromatic/heterocyclic carbons .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • X-ray crystallography (if crystalline): Resolves ambiguities in substituent positioning .

Q. How are initial biological activities screened for this compound?

Answer:

  • In vitro antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for human breast or colon cancer) .
  • Enzyme inhibition : Carbonic anhydrase I/II inhibition studies using spectrophotometric methods (e.g., 4-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Catalyst screening : Replace POCl₃ with milder agents (e.g., PCl₃ or T3P®) to reduce side reactions .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus solvent-free conditions for condensation steps .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .
  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (e.g., temperature, reagent ratios) .

Q. How can structural contradictions in substituted derivatives be resolved?

Answer:

  • Regioisomer differentiation : Use NOESY NMR to identify spatial proximity of substituents (e.g., methylphenyl vs. oxadiazole orientation) .
  • X-ray crystallography : Compare experimental and computational (DFT) bond lengths/angles to confirm regiochemistry .
  • HPLC-MS/MS : Detect trace impurities or byproducts affecting bioactivity .

Q. What mechanistic studies elucidate its enzyme inhibition properties?

Answer:

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots for carbonic anhydrase .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Docking simulations : Map interactions between the oxadiazole moiety and enzyme active sites (e.g., phosphodiesterase T) .

Q. How can computational modeling guide structural modifications?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding poses with target proteins (e.g., kinases or PDEs) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular dynamics (GROMACS) : Simulate stability of ligand-protein complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.